4-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a complex organic compound known for its multifaceted applications in various fields of science and industry. Its structure incorporates a pyrimidine core, which is common in many pharmaceutical compounds, and a piperidine ring, contributing to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally starts with the formation of the pyrimidine core through a series of condensation reactions. This is followed by the introduction of the piperidine moiety via nucleophilic substitution reactions. Typical conditions involve the use of solvents such as dimethylformamide (DMF) and reagents like sodium hydride (NaH).
Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow reactors to optimize reaction times and yields. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps, ensuring high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound is versatile, undergoing various reactions including oxidation, reduction, and substitution.
Oxidation: This can be achieved using reagents like potassium permanganate (KMnO4) under controlled conditions, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Commonly done with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the pyridine ring.
Substitution: The piperidine ring allows for easy nucleophilic substitutions, particularly useful in modifying the compound for specific applications.
Major Products: Depending on the reaction conditions and reagents, products range from various derivatives of the pyrimidine and piperidine rings to functionalized pyridines.
Scientific Research Applications
This compound has significant applications across several scientific domains:
Chemistry: Used as an intermediate in organic synthesis, facilitating the production of more complex molecules.
Biology: Often utilized in studies of enzyme inhibition due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitter analogs.
Industry: Applied in the development of specialty chemicals and as a component in various polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its pyrimidine core enables binding to nucleotide-binding sites, while the piperidine moiety enhances its stability and facilitates cellular uptake. This combination allows it to modulate biochemical pathways, potentially leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
4-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine stands out due to its unique combination of pyrimidine and piperidine structures. Similar compounds include:
6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine-2-thiol: Lacks the methyl group on the pyrimidine core.
4-methyl-2-(methylsulfanyl)-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine: Similar structure but with different functional group positions.
This specific structure confers distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
The compound's versatility, combined with its intricate structure, underscores its importance in both scientific research and industrial applications.
Properties
IUPAC Name |
4-methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-13-9-16(6-7-19-13)23-12-15-5-4-8-22(11-15)17-10-14(2)20-18(21-17)24-3/h6-7,9-10,15H,4-5,8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSAMNWXYFVGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCCC(C2)COC3=CC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.